molecular formula C8H5BrN2O B6271403 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde CAS No. 2763749-94-4

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

Katalognummer: B6271403
CAS-Nummer: 2763749-94-4
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: UGULVEFWYQXARA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde is a chemical compound that has garnered significant scientific interest due to its unique structural and chemical properties. It is characterized by the presence of a bromine atom at the 5th position and a carbaldehyde group at the 7th position on the pyrrolo[1,2-b]pyridazine ring system. This compound’s molecular formula is C8H5BrN2O, and it has a molecular weight of 225.

Vorbereitungsmethoden

The synthesis of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrrolo[1,2-b]pyridazine followed by formylation to introduce the carbaldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

The major products formed from these reactions include 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid, 5-bromopyrrolo[1,2-b]pyridazine-7-methanol, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde can be compared with other similar compounds such as:

    5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, which affects its reactivity and applications.

    5-bromopyrrolo[1,2-b]pyridazine-7-methanol: This compound has a hydroxyl group instead of a carbaldehyde group, leading to different chemical properties and uses.

Eigenschaften

CAS-Nummer

2763749-94-4

Molekularformel

C8H5BrN2O

Molekulargewicht

225.04 g/mol

IUPAC-Name

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H

InChI-Schlüssel

UGULVEFWYQXARA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(N2N=C1)C=O)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.